Product packaging for Dehydroeburicoic acid(Cat. No.:CAS No. 6879-05-6)

Dehydroeburicoic acid

Cat. No.: B1252599
CAS No.: 6879-05-6
M. Wt: 468.7 g/mol
InChI Key: ONFPYGOMAADWAT-OXUZYLMNSA-N
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Description

Dehydroeburicoic acid (CAS 6879-05-6) is a naturally occurring triterpenoid. A primary area of investigated research for this compound is in the study of alcoholic liver disease (ALD). One study has identified this compound as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β, which are key pathways involved in cellular defense against oxidative stress. In vitro models suggest it may help restore mitochondrial function and reduce ethanol-induced oxidative damage in ALD. Please note that the available scientific data on this compound's applications and mechanisms is limited. Researchers are advised to conduct a thorough literature review to verify these properties and explore potential new research avenues. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O3 B1252599 Dehydroeburicoic acid CAS No. 6879-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25-26,32H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFPYGOMAADWAT-OXUZYLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346470
Record name Dehydroeburicoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6879-05-6
Record name Dehydroeburicoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6879-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroeburicoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sources and Isolation Methodologies for Dehydroeburicoic Acid

Natural Occurrence in Medicinal Fungi and Plant Species

The principal sources of Dehydroeburicoic acid are various species of medicinal fungi. It has also been identified in some plant species.

Antrodia cinnamomea, a fungus endemic to Taiwan, is a well-established and primary source of this compound. mdpi.comdntb.gov.uaresearchgate.net This medicinal mushroom is a rich source of various triterpenoids, with this compound being a significant constituent. mdpi.comresearchgate.net The compound is found in both the fruiting bodies and cultured mycelia of the fungus. mdpi.comnih.govmdpi.com

Research has shown that the concentration of this compound in A. cinnamomea can vary depending on the cultivation method. For instance, a study reported a concentration of 2.63 mg/mL in the fruiting body of A. cinnamomea cultivated on Cinnamomum kanehirae discs for 18 months. ftb.com.hrresearchgate.net Another study identified this compound as one of the major active triterpenoids in the ethanolic extract of dish-cultured A. cinnamomea fruiting bodies. researchgate.net Furthermore, this compound has been isolated from the solid-state culture of A. cinnamomea. chemfaces.com

Beyond Antrodia cinnamomea, this compound has been isolated from several other fungal species, highlighting its distribution within the fungal kingdom.

Fomitopsis officinalis : This medicinal fungus, also known as agarikon, contains a variety of triterpenoids, including this compound. frontiersin.orgherbalextractcn.comimsc.res.intridhascholars.org

Fomitopsis pinicola : Commonly known as the red-belted conk, Fomitopsis pinicola is another fungal source from which this compound has been isolated. researchgate.netnih.govresearchgate.net

Wolfiporia cocos (also known as Poria cocos ) : This fungus, widely used in traditional medicine, is a known producer of this compound. chemfaces.commdpi.comresearchgate.netresearchgate.netmedchemexpress.comnih.govd-nb.infonih.govfrontiersin.orgchemfaces.com The compound is found in various parts of the fungus, with studies indicating higher concentrations in the surface layer of the sclerotium. mdpi.comresearchgate.net Specifically, the roots of Wolfiporia cocos have been cited as a source. chemfaces.comchemfaces.com

Neolentinus dactyloides : this compound has also been reported in this species of fungus. nih.govwikidata.org

The following table summarizes the presence of this compound in various fungal species.

Table 1: Fungal Sources of this compound
Fungal Species Common Name Reference(s)
Antrodia cinnamomea Stout Camphor Mushroom mdpi.com, researchgate.net, nih.gov, chemfaces.com, nih.gov, mdpi.com, ftb.com.hr, wikidata.org, mdpi.com, researchgate.net, encyclopedia.pub, nih.gov
Fomitopsis officinalis Agarikon frontiersin.org, herbalextractcn.com, imsc.res.in, tridhascholars.org
Fomitopsis pinicola Red-belted Conk researchgate.net, nih.gov, researchgate.net
Wolfiporia cocos (Poria cocos) Fu Ling, Hoelen mdpi.com, researchgate.net, researchgate.net, chemfaces.com, medchemexpress.com, nih.gov, d-nb.info, nih.gov, frontiersin.org, chemfaces.com
Neolentinus dactyloides - nih.gov, wikidata.org

While predominantly found in fungi, this compound has also been isolated from plant sources. Specifically, research has pointed to its presence in the roots of certain plants, although the specific plant species are not as extensively documented as the fungal sources. biocrick.com One source indicates its isolation from the roots of Wolfiporia cocos, which is a fungus that grows on pine roots, suggesting a potential for transfer or symbiotic production. chemfaces.comchemfaces.com

Other Fungal Sources (e.g., Fomitopsis officinalis, Fomitopsis pinicola, Wolfiporia cocos, Poria cocos, Neolentinus dactyloides)

Extraction and Purification Strategies from Biological Matrices

The isolation of this compound from its natural sources involves a multi-step process that typically begins with solvent extraction followed by chromatographic separation for purification.

The initial step in isolating this compound involves extracting the compound from the raw biological material using various organic solvents. The choice of solvent is crucial for maximizing the yield of the target compound. Commonly used solvents for this purpose include:

Methanol (B129727) : Methanol is frequently used for the initial extraction from fungal materials like the fruiting bodies of Antrodia cinnamomea. mdpi.com

Ethyl Acetate (B1210297) : This solvent is often used in the fractionation of crude extracts. mdpi.comchemfaces.com For example, after an initial methanol extraction, the resulting material can be chromatographed using a mixture of hexane (B92381) and ethyl acetate. mdpi.com

Chloroform (B151607) : Chloroform is another solvent that has been successfully used for the extraction of this compound. chemfaces.comchemfaces.com

The following table outlines the solvents commonly employed in the extraction of this compound.

Table 2: Solvents Used for this compound Extraction
Solvent Application Reference(s)
Methanol Initial extraction from fungal material mdpi.com
Ethyl Acetate Fractionation of crude extracts mdpi.com, chemfaces.com
Chloroform Extraction and fractionation chemfaces.com, chemfaces.com

Following solvent extraction, the resulting crude extract contains a mixture of compounds. To isolate this compound in its pure form, various chromatographic techniques are employed. These methods separate compounds based on their physical and chemical properties.

Silica (B1680970) Gel Chromatography : This is a common technique used for the initial separation of compounds in the crude extract. The extract is passed through a column packed with silica gel, and different compounds are eluted using a gradient of solvents, such as mixtures of hexane and ethyl acetate. mdpi.com

High-Performance Liquid Chromatography (HPLC) : For final purification to achieve high purity, HPLC is often the method of choice. mdpi.comchemfaces.com A study detailed the use of a Hibar pre-packed column with a mobile phase of chloroform and ethyl acetate (7:1) to purify this compound. mdpi.com Another HPLC method utilized a mobile phase of acetonitrile (B52724) and 0.4% phosphoric acid in water with gradient elution. chemfaces.com

The combination of these extraction and chromatographic methods allows for the successful isolation and purification of this compound from its natural sources for further scientific investigation.

Chromatographic Separation Techniques

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the initial separation and purification of this compound from crude fungal extracts. mdpi.commundialsiglo21.comteledynelabs.comepa.gov In this process, the crude extract is loaded onto a column packed with silica gel, which serves as the stationary phase. teledynelabs.com A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column.

The separation is based on the principle of differential adsorption. teledynelabs.com Compounds in the mixture interact with the silica gel to varying degrees based on their polarity. Less polar compounds, like this compound, have a weaker affinity for the polar silica gel and thus travel down the column more quickly with a non-polar mobile phase. By gradually increasing the polarity of the mobile phase, a process known as gradient elution, compounds with increasing polarity can be sequentially eluted from the column.

For the isolation of this compound, a common mobile phase system involves a gradient of n-hexane and ethyl acetate. mdpi.commundialsiglo21.com For instance, an ethyl acetate fraction obtained from a crude extract can be chromatographed on a silica gel column using mixtures of hexane and ethyl acetate with increasing polarity. mdpi.commundialsiglo21.com Another reported method utilizes a gradient of n-hexane and dichloromethane (B109758) to yield several fractions, one of which contains this compound. researchgate.net The fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound.

Starting MaterialMobile Phase SystemOutcomeReference
Ethyl acetate fraction of Antrodia camphorata extractHexane and Ethyl Acetate (increasing polarity)Initial separation of this compound from other components. mdpi.commundialsiglo21.com
Crude extract fractionn-hexane–CH2Cl2 (10:1 to 0:1)Yielded six fractions, with further purification required. researchgate.net
High-Performance Liquid Chromatography (HPLC)

Following initial separation by silica gel column chromatography, High-Performance Liquid Chromatography (HPLC) is frequently employed for further purification and to achieve a high degree of purity. nih.govmdpi.commundialsiglo21.comnih.gov HPLC offers superior resolution and efficiency compared to open-column chromatography. chromatographyonline.com

In the context of this compound isolation, reversed-phase HPLC is a common approach. This technique uses a non-polar stationary phase (often C18-bonded silica) and a polar mobile phase. chromatographyonline.com One documented method for purifying this compound utilizes a Hibar® pre-packed column with a mobile phase of chloroform and ethyl acetate in a 7:1 ratio. mdpi.commundialsiglo21.com The compound is detected using a refractive index (RI) detector. mdpi.commundialsiglo21.com Another method employs a TSKgel DS-80Ts column with 100% methanol as the mobile phase. mdpi.com The purity of the isolated this compound is often assessed by analytical HPLC, with some studies reporting purities exceeding 98% or 99%. mdpi.commundialsiglo21.com

HPLC ColumnMobile PhaseDetection MethodReported PurityReference
Hibar® pre-packed column RT 250-10Chloroform:Ethyl Acetate (7:1)Refractive Index (RI)>99% mdpi.commundialsiglo21.com
TOSOH TSKgel DS-80Ts100% MethanolNot specified>99% mdpi.com
Not specifiedNot specifiedHPLC analysis>98% mdpi.com
Semipreparative HPLC

For obtaining larger quantities of highly pure this compound for detailed biological studies, semipreparative HPLC is the method of choice. This technique is an extension of analytical HPLC, utilizing larger columns and higher flow rates to isolate milligrams to grams of a compound per injection. chromatographyonline.com

Studies have reported the use of semipreparative HPLC to purify fractions obtained from initial chromatographic steps. researchgate.netrsc.orgmdpi.com For instance, a fraction containing this compound was subjected to semipreparative HPLC with a mobile phase of dichloromethane and acetone (B3395972) (30:1) to yield the pure compound. researchgate.net Another protocol involved dissolving the residue in methanol and subjecting it to semipreparative HPLC to obtain purified this compound 3-O-β-D-glucoside, a derivative of the target compound. rsc.org The use of a C18 column with a mobile phase of water (containing 0.1% formic acid) and methanol has also been documented for the separation of triterpenoids, including this compound, from Antrodia cinnamomea. mdpi.com

Crystallization for Enhanced Purity

Crystallization is a powerful technique used to achieve the highest possible purity of a compound. unifr.ch After chromatographic purification, the isolated this compound, which may still contain trace impurities, can be dissolved in a suitable solvent or solvent system and allowed to crystallize. mdpi.comkanto.co.jp

The principle behind crystallization is that the molecules of the target compound will preferentially arrange themselves into a highly ordered crystal lattice, while impurities remain in the solution (mother liquor). The process typically involves dissolving the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the compound crystallizes out. While specific details on the crystallization of this compound are not extensively documented in the provided context, it is a standard final step in the purification of many natural products to obtain a compound of very high purity. unifr.ch A purity of over 98% is often considered a prerequisite for attempting crystallization for structural analysis. mdpi.comunifr.ch

Considerations for Yield and Purity Assessment

The purity of the final product is paramount and is typically assessed using analytical HPLC. mdpi.commundialsiglo21.com The appearance of a single, sharp peak in the chromatogram at the characteristic retention time for this compound is indicative of high purity. Purity levels of greater than 98% or even 99% have been reported for isolated this compound. mdpi.commundialsiglo21.com Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are also employed to confirm the structure and purity of the isolated compound. mdpi.com

Analytical Characterization and Quantification of Dehydroeburicoic Acid

Spectroscopic Techniques for Structural Elucidationresearchgate.net

The definitive identification and structural elucidation of dehydroeburicoic acid rely heavily on a combination of sophisticated spectroscopic methods. researchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. ox.ac.uk By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure. scribd.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals, which is crucial for confirming the compound's identity. researchgate.netmdpi.com

¹H NMR spectra reveal the chemical environment of each hydrogen atom, while ¹³C NMR spectra provide information about the carbon skeleton. ox.ac.uk For instance, the ¹H NMR spectrum of this compound typically shows characteristic signals for its methyl groups, olefinic protons, and the proton attached to the hydroxyl-bearing carbon. scispace.com Similarly, the ¹³C NMR spectrum displays distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons involved in double bonds, and the carbon attached to the hydroxyl group. scispace.com

Table 1: Representative ¹H NMR Chemical Shift Data for this compound (Data is illustrative and may vary based on solvent and experimental conditions)

Proton AssignmentChemical Shift (ppm)Multiplicity
H-33.25m
H-75.58d
H-115.40d
H-28 (CH₃)1.01s
H-29 (CH₃)0.89s
H-30 (CH₃)0.69s
H-31 (CH₃)0.98d
H-26 (CH₂)4.73, 4.68s, s

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound (Data is illustrative and may vary based on solvent and experimental conditions)

Carbon AssignmentChemical Shift (ppm)
C-378.9
C-7119.8
C-8145.5
C-9140.9
C-11116.3
C-21 (COOH)181.5
C-24156.7
C-28106.1

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivities between protons and carbons, further confirming the structural assignment.

Mass Spectrometry (MS)researchgate.netresearchgate.netxml-journal.netnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). pg.edu.pl It is a crucial tool for the identification and quantification of this compound. frontiersin.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. xml-journal.net In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the generation of intact molecular ions with minimal fragmentation. pg.edu.pl For this compound, ESI-MS can be performed in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. mdpi.com High-resolution mass spectrometry coupled with ESI can provide highly accurate mass measurements, which aids in determining the elemental formula. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex mixtures, such as extracts from medicinal mushrooms. researchgate.netmdpi.com This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. researchgate.net The use of a triple-quadrupole mass analyzer allows for targeted analysis of specific compounds. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of operation in tandem mass spectrometry used for quantification. nih.govmdpi.comscribd.com In an MRM experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. researchgate.netnih.gov This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. nih.gov For this compound, a common MRM transition is the fragmentation of the precursor ion at m/z 467.4 to a product ion at m/z 337.1 in negative ion mode. nih.gov This specific transition allows for the accurate and reliable quantification of this compound even in the presence of other structurally similar compounds. researchgate.neticm.edu.pl

Table 3: LC-MS/MS Parameters for this compound Quantification (Parameters are illustrative and require optimization for specific instruments and methods)

ParameterValueReference
Ionization ModeNegative ESI nih.gov
Precursor Ion (m/z)467.4 nih.gov
Product Ion (m/z)337.1 nih.gov
Collision Energy (eV)Optimized for transition mdpi.com
Cone Voltage (V)Optimized for transition mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Chromatographic Methods for Purity Assessment and Quantificationresearchgate.net

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) is the most commonly employed method. nih.gov

For purity assessment, an HPLC system equipped with a suitable detector, such as a photodiode array (PDA) or ultraviolet (UV) detector, is used. researchgate.net A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous acid solution (e.g., formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov The purity of this compound is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. Purity levels exceeding 98% have been reported for isolated this compound. mdpi.comchemfaces.com

For quantitative analysis, a validated HPLC method with a calibration curve prepared from a certified reference standard is used. nih.gov The concentration of this compound in a sample is determined by comparing its peak area to the calibration curve. Studies have demonstrated good linearity (R² > 0.99) for the quantification of this compound using HPLC. researchgate.netnih.gov The precision of the method is typically evaluated by determining the relative standard deviation (RSD) for intra- and inter-day measurements, with values often below 5%. nih.gov Recovery studies are also performed to assess the accuracy of the method, with recovery rates generally falling within the range of 98% to 105%. nih.gov

HPLC Applications in Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful and widely used technique for the quantitative analysis of this compound. researchgate.neticm.edu.pl These methods offer high accuracy and speed for the simultaneous determination of this compound alongside other bioactive compounds in complex matrices such as extracts from Antrodia cinnamomea and Poria cocos. researchgate.neticm.edu.plnih.govresearchgate.net

Several studies have developed and validated HPLC-based methods for this purpose. A common approach involves liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). researchgate.neticm.edu.pl This technique utilizes a multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, the MRM transition of m/z 467/337 is frequently used for quantification. researchgate.neticm.edu.pl

Another advanced method is Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS), which offers even faster analysis times and better resolution. mdpi.com Chromatographic separation is typically achieved on a C18 reversed-phase column. mdpi.commdpi.com The mobile phase often consists of a gradient mixture of an aqueous solution (sometimes containing an acid like acetic, formic, or phosphoric acid to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol (B129727). mdpi.commdpi.com Detection is commonly performed using a UV detector, with 254 nm being a frequently cited wavelength, or by a mass spectrometer. mdpi.commdpi.com

Table 1: Examples of HPLC and UHPLC Methods for this compound Quantification
TechniqueColumnMobile Phase ComponentsDetectionSource
HPLC-ESI-MS/MSNot SpecifiedNot SpecifiedESI-MS/MS (MRM transition m/z 467/337) researchgate.neticm.edu.pl
HPLCLuna C18(2) (5 µm, 4.6 × 250 mm)A: H₂O (0.1% acetic acid), B: Methanol, C: AcetonitrileUV at 254 nm mdpi.com
UHPLC-QqQ-MS/MSWaters ACQUITY UPLC® BEH-C18 (2.1 mm × 100 mm, 1.7 µm)A: 0.1% phosphoric acid, B: AcetonitrileQqQ-MS/MS mdpi.com

Calibration Curves and Linearity

In quantitative analysis, a calibration curve is a regression model used to predict the unknown concentrations of an analyte based on the instrument's response to known standards. researchgate.net Establishing the linearity of this curve is a critical step in method validation. cipac.org Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample over a specific range. ich.org For a method to be considered linear, a minimum of five concentration levels is typically recommended for testing. ich.org

Analytical methods developed for this compound consistently demonstrate excellent linearity. Studies report that calibration curves for this compound, and others analyzed concurrently, show good linear regressions with correlation coefficients (R²) often exceeding 0.997 or 0.999. researchgate.neticm.edu.pl This high degree of linearity ensures that the quantification of this compound is accurate across the tested concentration range.

Table 2: Linearity Data for Analytical Methods Quantifying this compound
Compound GroupCorrelation Coefficient (R²)Source
Seven signature components including this compound> 0.997 researchgate.neticm.edu.pl
Seven isolates from A. camphorata including this compound0.9996
Nine triterpenoid (B12794562) acids including this compound≥ 0.99 mdpi.com

Detection Limits and Sensitivity in Analytical Methods

The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions (typically at a signal-to-noise ratio of 3). nih.gov The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy (typically at a signal-to-noise ratio of 10). nih.gov

For this compound, the reported detection and quantification limits vary depending on the specific analytical instrumentation and methodology used. For an HPLC-UV method, the LOD and LOQ for a group of triterpenoids including this compound were in the range of 0.3–0.7 µg/mL and 1.0–2.0 µg/mL, respectively. mdpi.com A more sensitive UHPLC-QqQ-MS/MS method reported significantly lower limits for a panel of nine triterpenoid acids, with the lower limit of quantification (LLOQ) for this compound being 1.01 ng/mL. mdpi.com

Table 3: Detection and Quantification Limits for this compound
ParameterValueMethodSource
Limit of Detection (LOD)0.3 - 0.7 µg/mLHPLC-UV mdpi.com
Limit of Quantification (LOQ)1.0 - 2.0 µg/mLHPLC-UV mdpi.com
Lower Limit of Quantification (LLOQ)1.01 ng/mLUHPLC-QqQ-MS/MS mdpi.com
*Value represents the range for a group of compounds including this compound.

Method Validation Parameters (Precision, Recovery)

Method validation ensures the reliability of an analytical procedure. ich.org Precision and recovery are two key parameters evaluated during validation. ich.org

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. ich.org It is usually evaluated at two levels:

Intra-day precision (Repeatability): Assesses precision over a short interval on the same day. researchgate.net

Inter-day precision (Intermediate Precision): Assesses precision over different days, which may include different analysts or equipment. researchgate.net Precision is typically expressed as the relative standard deviation (RSD). For methods quantifying this compound, the RSD values for precision are generally low, indicating high method consistency. For instance, one LC-ESI-MS/MS method reported intra-day precision of less than 1.97% and inter-day precision of less than 2.53%. researchgate.neticm.edu.pl Another study on triterpenes from Poria cocos found precision (RSD) to be in the range of 1.00–3.87%. nih.gov

Recovery (Accuracy) measures the closeness of the experimental value to the true value. ich.org It is often determined by a standard addition method, where a known amount of the analyte is added to a sample (spiking) and then analyzed. nih.gov The percentage of the added analyte that is measured determines the recovery rate. cipac.org High recovery rates indicate that the method can accurately extract and quantify the analyte from the sample matrix. Methods for this compound analysis have demonstrated good accuracy, with recovery values often falling within the 85-110% range. researchgate.neticm.edu.plnih.govmdpi.com

Table 4: Validation Parameters for Analytical Methods Quantifying this compound
ParameterValueSource
Intra-day Precision (RSD)< 1.97% researchgate.neticm.edu.pl
Inter-day Precision (RSD)< 2.53% researchgate.neticm.edu.pl
Precision (RSD)1.00 - 3.87% nih.gov
Recovery87.55% - 95.41% researchgate.neticm.edu.pl
Recovery98.23% - 105.52% nih.gov
Recovery82.98% - 108.55% mdpi.com

Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Acetic acid
Formic acid
Methanol
Phosphoric acid

Biological Activities and Pharmacological Mechanisms of Dehydroeburicoic Acid

Anti-inflammatory and Analgesic Effects

Dehydroeburicoic acid has demonstrated notable anti-inflammatory and analgesic activities in various preclinical models. Its mechanisms of action are multifaceted, involving the modulation of pro-inflammatory mediators, enhancement of antioxidant enzyme activities, and reduction of inflammatory cell infiltration.

Inhibition of Pro-inflammatory Mediators

Research has consistently shown that this compound can suppress the production of key pro-inflammatory molecules. In studies using models of inflammation, treatment with this compound significantly reduced the levels of nitric oxide (NO). acs.orgresearchgate.netchemfaces.comnih.gov This reduction is attributed to its ability to decrease the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. acs.orgresearchgate.netchemfaces.comnih.gov

Furthermore, this compound has been found to inhibit cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory pathway that is responsible for the synthesis of prostaglandins. acs.orgresearchgate.netchemfaces.comnih.gov The compound also effectively lowers the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). acs.orgresearchgate.netchemfaces.comnih.gov This broad inhibition of pro-inflammatory mediators underscores its potential as an anti-inflammatory agent.

Table 1: Effect of this compound on Pro-inflammatory Mediators

Mediator Effect of this compound Reference
Nitric Oxide (NO) Inhibition acs.orgresearchgate.netchemfaces.comnih.gov
Inducible Nitric Oxide Synthase (iNOS) Decreased Expression acs.orgresearchgate.netchemfaces.comnih.gov
Cyclooxygenase-2 (COX-2) Decreased Expression acs.orgresearchgate.netchemfaces.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α) Attenuated Levels acs.orgresearchgate.netchemfaces.comnih.gov
Interleukin-1β (IL-1β) Attenuated Levels acs.orgresearchgate.netchemfaces.comnih.gov

Modulation of Antioxidant Enzyme Activities

Oxidative stress is a key component of the inflammatory process. This compound has been shown to bolster the body's antioxidant defense system by increasing the activities of crucial antioxidant enzymes. acs.orgresearchgate.net In inflamed tissues, treatment with this compound led to a significant increase in the activity of catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). acs.orgresearchgate.netchemfaces.comnih.gov These enzymes play a vital role in neutralizing reactive oxygen species (ROS), thereby reducing oxidative damage associated with inflammation.

Table 2: Modulation of Antioxidant Enzymes by this compound

Enzyme Effect of this compound Reference
Catalase (CAT) Increased Activity acs.orgresearchgate.netchemfaces.comnih.gov
Superoxide Dismutase (SOD) Increased Activity acs.orgresearchgate.netchemfaces.comnih.gov
Glutathione Peroxidase (GPx) Increased Activity acs.orgresearchgate.netchemfaces.comnih.gov

Analgesic Pathways

The analgesic properties of this compound have been evaluated in established pain models. It has been shown to significantly inhibit the number of writhing responses induced by acetic acid, a model of visceral pain. acs.orgresearchgate.netchemfaces.comnih.gov Additionally, in the formalin-induced pain test, which has two distinct phases representing neurogenic and inflammatory pain, this compound demonstrated significant pain-relieving effects, particularly in the late phase associated with inflammation. acs.orgresearchgate.netchemfaces.comnih.gov

Anticancer and Cytotoxic Activities

Beyond its anti-inflammatory effects, this compound has exhibited promising anticancer properties. Its primary mechanism in this regard appears to be the induction of programmed cell death, or apoptosis, in cancer cells.

Induction of Apoptosis in Cancer Cells

Studies have indicated that this compound can trigger apoptosis in various cancer cell lines. chemfaces.com For instance, in human glioblastoma cells, this compound was found to induce a form of cell death characterized by features of apoptosis. chemfaces.com The process involves a reduction in the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway. chemfaces.com Furthermore, co-cultivation of Antrodia cinnamomea with ginger, which was found to enhance the production of this compound, resulted in an extract that effectively induced apoptosis in hepatocellular carcinoma cells. nih.gov This was evidenced by an increase in apoptotic cells as determined by Annexin V staining and the activation of caspase-3. nih.gov

Inhibition of Cell Proliferation (e.g., Human Glioblastoma U87MG Cells)

This compound has demonstrated the ability to inhibit the proliferation of human glioblastoma U87MG cells. nih.govscielo.br Studies using 3-(4,5-Dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide and lactate (B86563) dehydrogenase release assays have confirmed its cytotoxic effects against these cancer cells. nih.gov The inhibitory concentration of this compound on U87MG cells highlights its potential as an anti-proliferative agent. scielo.br

Mechanisms of Cell Death (e.g., Necrosis, Ca2+ Overload, Mitochondrial Dysfunction, Calpain Activation)

The primary mechanism by which this compound induces cell death in human glioblastoma U87MG cells is through a form of programmed necrosis. nih.govchemfaces.combiocrick.com This process is initiated by a significant increase in intracellular calcium (Ca2+) levels, leading to Ca2+ overload. nih.govchemfaces.comsemanticscholar.org This overload, in turn, triggers the activation of calpain, a calcium-dependent protease. nih.govmdpi.com

Activated calpain contributes to mitochondrial dysfunction, characterized by a reduction in the mitochondrial transmembrane potential and a decrease in intracellular ATP levels. nih.govchemfaces.com Electron microscopy has revealed that treatment with this compound leads to notable morphological changes in U87MG cells, including significant cell enlargement, extensive cytoplasmic vacuolization, and a loss of mitochondrial membrane integrity. nih.govchemfaces.com The activation of calpain also leads to the proteolysis of alpha-spectrin, a key structural protein. nih.gov The cell death induced by this compound can be significantly reduced by a calpain inhibitor, underscoring the critical role of this enzyme in the cell death pathway. nih.govchemfaces.com

Table 1: Mechanistic Steps in this compound-Induced Necrosis in U87MG Cells

Mechanistic StepDescriptionKey Molecules/Events
Initiation Rapid increase in intracellular calcium levels.Ca2+ Overload
Execution Activation of calcium-dependent proteases.Calpain Activation
Mitochondrial Impact Disruption of mitochondrial function and integrity.Reduced mitochondrial transmembrane potential, Decreased intracellular ATP, Loss of mitochondrial membrane integrity
Structural Damage Breakdown of key cellular structural components.Proteolysis of alpha-spectrin
Morphological Changes Visible alterations in cell structure.Cell enlargement, Cytoplasmic vacuolization

Caspase-Independent Cell Death Pathways

The cell death induced by this compound in human glioblastoma U87MG cells is notably independent of caspases, the key mediators of apoptosis. nih.govbiocrick.complos.org While Annexin V and propidium (B1200493) iodide staining show a rapid increase in the necrotic/late apoptotic cell fraction, cell cycle analysis does not reveal a significant increase in the hypodiploid (sub-G1) fraction, which is a hallmark of apoptosis. nih.gov Furthermore, the cytotoxicity of this compound is not blocked by caspase inhibitors. nih.govchemfaces.com This indicates that this compound triggers a caspase-independent necrotic cell death pathway. nih.govplos.org This mechanism involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. ncl.edu.twmdpi.com

Autophagic Response and its Modulation

In addition to inducing necrosis, this compound also triggers an autophagic response in human glioblastoma U87MG cells. nih.govchemfaces.com This is evidenced by the increased presence of autophagosomes, as shown by immunofluorescence staining of LC3B. ncl.edu.tw Interestingly, this autophagic response appears to be linked to the calpain activation, as it can be prevented by a calpain inhibitor. nih.govchemfaces.com While autophagy is induced, it does not appear to be the primary cause of cell death. plos.org

Hepatoprotective and Anti-Fatty Liver Effects

This compound exhibits significant protective effects on the liver, particularly against chemically induced damage and fatty liver diseases.

Protection Against CCl4-Induced Oxidative Stress and Tissue Injuries

This compound has been shown to protect the liver from damage induced by carbon tetrachloride (CCl4), a well-known hepatotoxin. mundialsiglo21.comresearchgate.netnih.govmums.ac.ir Pretreatment with this compound in animal models prevented the elevation of key liver injury markers, aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), in the serum. mundialsiglo21.comresearchgate.net It also mitigated the CCl4-induced increase in liver lipid peroxides. mundialsiglo21.comresearchgate.net

The protective mechanism involves the enhancement of the liver's antioxidant defense system. This compound treatment was found to increase the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx). mundialsiglo21.comresearchgate.net It also significantly increased the level of glutathione (GSH) in the liver. mundialsiglo21.com Furthermore, this compound was observed to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes. mundialsiglo21.comresearchgate.net

Table 2: Hepatoprotective Effects of this compound Against CCl4-Induced Injury

ParameterEffect of CCl4Effect of this compound Pretreatment
Serum AST & ALT IncreasedPrevented Elevation
Liver Lipid Peroxides IncreasedPrevented Elevation
Antioxidant Enzymes (CAT, SOD, GPx) DecreasedIncreased Activity
Glutathione (GSH) DecreasedIncreased Level
iNOS & COX-2 Expression IncreasedDecreased

Alleviation of Alcoholic Fatty Liver Disease (AFLD) and Nonalcoholic Fatty Liver Disease (NAFLD)

This compound has demonstrated potential in mitigating both alcoholic fatty liver disease (AFLD) and nonalcoholic fatty liver disease (NAFLD). mdpi.comresearchgate.netresearchgate.netnih.gov A key mechanism underlying this effect is the upregulation of aldehyde dehydrogenase 2 (ALDH2) activity. mdpi.comresearchgate.net ALDH2 is a crucial enzyme in the metabolism of toxic aldehydes, such as acetaldehyde (B116499) derived from alcohol metabolism and 4-hydroxynonenal (B163490) (4-HNE) generated during lipid peroxidation in NAFLD. researchgate.net

By enhancing ALDH2 activity, this compound facilitates the clearance of these harmful aldehydes, thereby reducing oxidative stress and inflammation in the liver. mdpi.comresearchgate.net In the context of NAFLD, this leads to the promotion of fatty acid β-oxidation and a decrease in lipogenesis. researchgate.net For AFLD, this compound acts as a dual inhibitor of the Keap1–Nrf2 protein–protein interaction and GSK3β, leading to the activation of the Nrf2 antioxidant pathway. mdpi.comresearchgate.net This restores mitochondrial function and provides antioxidant protection in an in vitro ALD model. mdpi.comresearchgate.net The modulation of autophagy is also considered a potential therapeutic strategy for NAFLD. nih.gov

Upregulation of Aldehyde Dehydrogenase 2 (ALDH2) Activity

This compound has been identified as an active compound in Antrodia cinnamomea that demonstrates protective effects against alcoholic fatty liver disease (AFLD) by modulating the activity of aldehyde dehydrogenase 2 (ALDH2). nih.gov Research has shown that this compound upregulates both the expression and activity of ALDH2. nih.govresearchgate.net This upregulation is a key mechanism in its therapeutic effects. In studies using wild-type mice with AFLD, administration of this compound led to an increase in the activity of ALDH2 in the liver. nih.govresearchgate.net The effects of this compound on ethanol-treated hepatocytes were comparable to those of Alda-1, a known ALDH2 agonist. nih.govresearchgate.net Notably, these protective effects were absent in ALDH2 knockout hepatocytes, confirming the essential role of this enzyme in the compound's mechanism of action. nih.govresearchgate.net Further studies have also highlighted that the activation of ALDH2 by this compound is a crucial factor in its ability to protect against non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.net

Acceleration of Acetaldehyde Metabolism

A direct consequence of the upregulation of ALDH2 activity by this compound is the accelerated metabolism of acetaldehyde, a toxic byproduct of ethanol (B145695) metabolism. nih.gov In animal models of alcoholic fatty liver disease, treatment with this compound resulted in a significant reduction in the accumulation of acetaldehyde in the liver. nih.govresearchgate.net This enhanced clearance of acetaldehyde is a primary contributor to the hepatoprotective effects observed with this compound administration. nih.gov By efficiently breaking down this harmful compound, this compound mitigates the cellular damage and pathological processes initiated by acetaldehyde in the liver. nih.gov

Suppression of Hepatic Lipogenesis and Inflammation

This compound has been shown to suppress both lipogenesis (the formation of fat) and inflammation in the liver, processes that are central to the pathology of fatty liver diseases. nih.govresearchgate.net In studies on alcoholic fatty liver disease, this compound treatment led to a downregulation of the mRNA expression of genes associated with lipogenesis and inflammation. nih.govresearchgate.net This results in a visible reduction of lipid deposition in the liver. nih.govresearchgate.net Similarly, in the context of non-alcoholic fatty liver disease, this compound and its parent mushroom Antrodia cinnamomea were found to inhibit lipogenesis and inflammation. nih.govresearchgate.net This action is linked to its ability to upregulate ALDH2 activity, which in turn helps in the elimination of harmful aldehydes like 4-hydroxynonenal (4-HNE), thereby reducing oxidative stress and inflammation. nih.gov

Restoration of Mitochondrial Function and Reduction of Reactive Oxygen Species (ROS)

This compound plays a significant role in restoring mitochondrial function and reducing the levels of reactive oxygen species (ROS), which are highly reactive chemicals formed from oxygen. mdpi.comresearchgate.net Excessive ROS production and mitochondrial dysfunction are key contributors to cellular damage in various diseases, including alcoholic liver disease (ALD). mdpi.comfrontiersin.orgmdpi.com

Research indicates that this compound can repair ethanol-induced mitochondrial dysfunction. mdpi.com For instance, it has been shown to rescue ATP levels, an indicator of mitochondrial function, in liver cells treated with ethanol. mdpi.com Specifically, a 30 μM concentration of this compound was able to recover 50% of the ATP levels. mdpi.com Furthermore, this compound treatment can restore the function of the mitochondrial permeability transition pore (MPTP) and decrease ROS levels in ALD model cells. mdpi.comresearchgate.net The compound's ability to mitigate oxidative stress is also linked to its activation of the Nrf2 pathway, which regulates the expression of antioxidant genes. mdpi.comresearchgate.net In the context of non-alcoholic fatty liver disease, this compound has been observed to inhibit mitochondrial ROS levels, an effect that is enhanced with the overexpression of ALDH2. nih.gov

Experimental ModelTreatmentKey Findings
Ethanol-treated LO2 cellsThis compound (30 μM)Rescued 50% of ATP levels, indicating restoration of mitochondrial function. mdpi.com
ALD model cellsThis compoundRestored MPTP function and reduced ROS levels. mdpi.comresearchgate.net
HepG2 cells with OA-induced lipid depositionThis compoundInhibited mitochondrial ROS levels, with the effect being enhanced by ALDH2 overexpression. nih.gov

Antidiabetic and Antihyperlipidemic Properties

Modulation of Glucose Transporter 4 (GLUT4) Expression and Translocation

This compound has demonstrated significant antidiabetic properties through its influence on Glucose Transporter 4 (GLUT4), a key protein responsible for glucose uptake into cells. nih.gov GLUT4 is primarily found in insulin-sensitive tissues like skeletal muscle, liver, and adipose tissue. nih.gov Under normal conditions, GLUT4 resides within the cell and moves to the cell surface when stimulated by insulin (B600854) to facilitate glucose transport from the bloodstream. nih.govmdpi.com

Studies have shown that treatment with this compound can increase the levels of GLUT4 at the cell membrane in skeletal muscle. nih.govresearchgate.net In high-fat diet-fed mice, administration of this compound led to a marked increase in the expression of skeletal muscle membrane GLUT4. mdpi.com This enhanced translocation of GLUT4 to the cell surface improves glucose uptake by the cells, thereby helping to lower blood glucose levels. nih.govfrontiersin.org This mechanism is a crucial aspect of the compound's ability to improve glycemic control. mdpi.com

Impact on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Expression

This compound also exerts antihyperlipidemic effects by modulating the expression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in fatty acid oxidation. mdpi.commdpi.com PPARα is abundantly expressed in the liver and its activation leads to a decrease in plasma triglyceride levels. mdpi.commdpi.com

ParameterEffect of this compound TreatmentTissue
Membrane GLUT4 ExpressionIncreasedSkeletal Muscle researchgate.netmdpi.com
Hepatic PPARα ExpressionIncreasedLiver researchgate.netmdpi.com
Hepatic FAS ExpressionDecreasedLiver mdpi.com

AMP-Activated Protein Kinase (AMPK) Phosphorylation and Activation

This compound has been shown to influence cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK), a critical enzyme in regulating metabolic pathways. In studies involving high-fat diet-induced diabetic mice, treatment with this compound led to enhanced phosphorylation of AMPK in both the liver and skeletal muscle. mdpi.com This activation of AMPK is a key mechanism, as AMPK acts as a master regulator of metabolism, and its activation can lead to a cascade of events that improve cellular energy status. mdpi.com The activation of AMPK by this compound is comparable to the effects of metformin, a common anti-diabetic drug that also functions by activating AMPK. mdpi.com By stimulating AMPK, this compound helps to address the metabolic dysregulation characteristic of conditions like type 2 diabetes and dyslipidemia. mdpi.com

Regulation of Fatty Acid Synthase (FAS) and Carnitine Palmitoyl Transferase Ia (CPT-1a)

This compound exhibits a dual regulatory effect on lipid metabolism by modulating the key enzymes Fatty Acid Synthase (FAS) and Carnitine Palmitoyl Transferase Ia (CPT-1a). mdpi.com FAS is a crucial enzyme in the synthesis of fatty acids (lipogenesis), while CPT-1a is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation. mdpi.comnih.gov

Research in high-fat-diet-fed mice demonstrated that administration of this compound resulted in a decreased expression of FAS in both the liver and adipose tissue. mdpi.com This reduction in FAS activity helps to inhibit the body's production and accumulation of fat. mdpi.com Concurrently, treatment with this compound was observed to increase the messenger RNA (mRNA) levels of CPT-1a in the liver. mdpi.com This upregulation of CPT-1a enhances the oxidation of fatty acids, promoting the breakdown of fats for energy. mdpi.com This coordinated regulation—suppressing fat synthesis while promoting fat breakdown—contributes to the compound's ability to lower triglyceride levels and reduce fat stores in the liver. mdpi.com

Effects on Blood Glucose and Lipid Levels (Triglycerides, Total Cholesterol)

This compound has demonstrated significant beneficial effects on key metabolic parameters, including blood glucose and lipid profiles in animal models of diabetes and dyslipidemia. mdpi.com In mice fed a high-fat diet, which typically leads to hyperglycemia, hypertriglyceridemia, and hypercholesterolemia, treatment with this compound resulted in substantial improvements. mdpi.com

Specifically, administration of the compound dramatically lowered blood glucose levels by a range of 34.2% to 43.4%, an effect that was comparable to the well-known antidiabetic medication, metformin. mdpi.com Beyond its glucose-lowering effects, this compound also effectively reduced the elevated levels of triglycerides and total cholesterol that are characteristic of a dyslipidemic state induced by a high-fat diet. mdpi.comnih.gov This comprehensive action on both glucose and lipid metabolism highlights its potential for addressing the interconnected pathologies of type 2 diabetes and cardiovascular-related issues. mdpi.comfrontiersin.org

Table 1: Effect of this compound on Biochemical Parameters in High-Fat-Diet-Fed Mice

Parameter Effect of this compound Treatment Reference
Blood Glucose Significantly lowered (34.2% - 43.4% reduction) mdpi.com
Triglycerides Lowered mdpi.comnih.gov
Total Cholesterol Lowered mdpi.comnih.gov
Insulin Lowered mdpi.com
Leptin Lowered mdpi.com

Interaction with Insulin Signaling Pathways

This compound interacts with and modulates key components of the insulin signaling pathway, which is often impaired in states of insulin resistance. mdpi.comnih.gov A crucial aspect of its mechanism involves the glucose transporter 4 (GLUT4), a protein responsible for insulin-regulated glucose uptake into cells. mdpi.com Studies have shown that this compound treatment increases the levels of GLUT4 at the cell membrane in skeletal muscle. mdpi.comnih.gov This enhanced translocation of GLUT4 facilitates greater glucose uptake from the bloodstream into muscle cells, thereby helping to lower blood glucose levels. mdpi.com

Furthermore, this compound has been found to enhance the phosphorylation of Akt (also known as protein kinase B), a central kinase in the insulin signaling cascade. mdpi.comnih.gov Activated Akt is involved in a multitude of cellular processes, including the promotion of GLUT4 translocation to the cell surface. mdpi.com By increasing the phosphorylation of Akt, this compound effectively mimics or enhances the insulin signal, contributing to improved glucose homeostasis and a reduction in systemic insulin resistance. mdpi.comnih.gov

α-Glucosidase Inhibitory Activity

This compound has been identified as a potent inhibitor of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into simple sugars for absorption. semanticscholar.orgnih.gov By inhibiting this enzyme, this compound can delay the digestion and absorption of carbohydrates, leading to a slower and lower rise in post-meal blood glucose levels. semanticscholar.orgmdpi.com

In comparative studies, this compound demonstrated a significantly greater inhibitory effect against α-glucosidase than acarbose (B1664774), a commercially available α-glucosidase inhibitor used in the management of type 2 diabetes. semanticscholar.org The half-maximal effective concentration (EC50) for this compound was found to be 0.05 mg/mL, which is considerably lower than that of acarbose (0.278 mg/mL), indicating higher potency. semanticscholar.org

Table 2: α-Glucosidase Inhibitory Activity Comparison

Compound EC50 (mg/mL) Maximum Inhibition (%) (at 0.25 mg/mL) Reference
This compound 0.05 98-100% semanticscholar.org
Acarbose (Reference Drug) 0.278 90.6% (at 2.5 mg/mL) semanticscholar.org

Antioxidant Activities

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound exhibits significant antioxidant properties, including the ability to counteract the damaging effects of reactive oxygen species (ROS). mdpi.comresearchgate.net ROS are highly reactive molecules that can cause cellular damage through oxidative stress, a process implicated in various diseases, including alcoholic liver disease. mdpi.comfrontiersin.org

Research has shown that this compound can significantly decrease the levels of ROS in liver cells exposed to ethanol. mdpi.com Its mechanism of action involves a dual inhibitory function. It disrupts the interaction between Keap1 and Nrf2 proteins and also inhibits GSK3β. mdpi.comresearchgate.net This action allows for the nuclear translocation of Nrf2, a transcription factor that activates the expression of downstream antioxidant genes, such as SOD2, HO-1, and NQO1. mdpi.com By promoting the cell's own antioxidant defense system and restoring mitochondrial function, this compound helps to scavenge ROS and protect cells from oxidative damage. mdpi.comresearchgate.net

Activation of the Keap1-Nrf2 Pathway

This compound (DEA) has been identified as a significant activator of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. physiology.org Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its continuous degradation and maintaining low basal levels. nih.govnih.gov DEA intervenes in this process through a dual-action mechanism, targeting both the Keap1-Nrf2 interaction and a separate, independent regulatory pathway involving Glycogen (B147801) Synthase Kinase 3β (GSK3β). mdpi.comdntb.gov.ua

This compound directly engages with Keap1, effectively disrupting the protein-protein interaction (PPI) between Keap1 and Nrf2. mdpi.comdntb.gov.uanih.gov This activity was identified through in vitro fluorescence polarization (FP) screening, where DEA emerged as a potent inhibitor of the Keap1-Nrf2 interaction among several analogues isolated from Antrodia cinnamomea. mdpi.com The disruption prevents Keap1 from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. nih.gov Research has quantified this inhibitory effect, establishing a clear dose-response relationship. researchgate.net

Inhibitory Activity of this compound
TargetAssay TypeEC₅₀ ValueReference
Keap1-Nrf2 PPIFluorescence Polarization (FP)14.1 µM mdpi.com
GSK3βKinase Activity Assay8.0 µM mdpi.com

By disrupting the Keap1-Nrf2 complex, this compound liberates Nrf2, allowing it to accumulate and translocate from the cytoplasm into the nucleus. mdpi.comnih.gov Studies using Western blot analysis have demonstrated that treating liver cells with DEA leads to a significant, dose-dependent increase in the concentration of Nrf2 within the nucleus. mdpi.comresearchgate.net This nuclear accumulation is a critical step, as it enables Nrf2 to bind to specific DNA sequences and initiate the transcription of protective genes. mdpi.comnih.gov

Once inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. mdpi.comnih.gov This action promotes the transcription of a suite of antioxidant and cytoprotective genes. mdpi.com Treatment with this compound has been shown to significantly increase the mRNA and protein levels of key Nrf2-dependent genes. nih.gov These include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are crucial for cytoprotection against oxidative stress. nih.govredalyc.orgmdpi.com Furthermore, DEA enhances the expression of genes involved in mitochondrial health and biogenesis, such as mitochondrial superoxide dismutase 2 (SOD2), nuclear respiratory factor-1 (Nrf-1), and peroxisome proliferator-activated receptor γ coactivator 1α (PGC1α). nih.govresearchgate.net For instance, in an alcoholic liver disease model, 30 µM of DEA was found to rescue SOD2 mRNA levels by a factor of two. nih.gov

Effect of this compound on Nrf2 Downstream Genes
GeneFull NameFunctionEffect of DEAReference
HO-1Heme Oxygenase-1Antioxidant, anti-inflammatoryUpregulated nih.gov
NQO1NAD(P)H:quinone oxidoreductase 1Detoxification of quinonesUpregulated nih.gov
SOD2Superoxide Dismutase 2Mitochondrial antioxidant defenseUpregulated nih.govresearchgate.net
Nrf-1Nuclear Respiratory Factor-1Mitochondrial biogenesisUpregulated nih.govresearchgate.net
PGC1αPeroxisome proliferator-activated receptor γ coactivator 1αRegulator of energy metabolism and mitochondrial biogenesisUpregulated nih.govresearchgate.net
Promotion of Nrf2 Nuclear Translocation

Inhibition of Glycogen Synthase Kinase 3β (GSK3β) Activity

In addition to its effects on the Keap1-Nrf2 interaction, this compound also functions as an inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase involved in numerous cellular processes. mdpi.comthno.org This inhibition reveals a second, complementary mechanism by which DEA can activate Nrf2, providing a more robust and sustained antioxidant response. mdpi.com

GSK3β is recognized as a key negative regulator of Nrf2, operating independently of Keap1. mdpi.comnih.gov It can phosphorylate Nrf2 within its Neh6 domain, creating a recognition site for β-TrCP, an adaptor protein for a different ubiquitin ligase complex. encyclopedia.pubmdpi.com This phosphorylation event promotes the degradation of Nrf2. mdpi.com Furthermore, GSK3β can facilitate the nuclear export of Nrf2, effectively shutting down the Nrf2-mediated antioxidant response in stressed or injured cells. mdpi.comnih.govplos.org

This compound has been identified as a direct inhibitor of GSK3β kinase activity, with an EC₅₀ value of 8.0 µM. mdpi.com By inhibiting GSK3β, DEA prevents the phosphorylation-dependent degradation and nuclear export of Nrf2. mdpi.com This action restores and sustains Nrf2 activity through a mechanism that is entirely independent of Keap1. mdpi.comresearchgate.netdntb.gov.ua Experimental evidence shows that the knockdown of GSK3β using siRNA produces a similar effect to DEA treatment, causing an increase in nuclear Nrf2 levels without altering Keap1 protein levels. mdpi.comresearchgate.net This dual-inhibitor capability, targeting both the Keap1-Nrf2 PPI and GSK3β, allows this compound to effectively activate the Nrf2 antioxidant pathway through two distinct but convergent mechanisms. mdpi.comdntb.gov.uanih.gov

GSK3β as a Negative Regulator of Nrf2

Antimicrobial Properties

This compound is a component of extracts from fungi known for their bioactive properties, including antimicrobial effects. nih.gov Research on hydrogels created from the residual biomass of Antrodia cinnamomea, which contains this compound, has demonstrated notable antibacterial activity. nih.gov Specifically, these hydrogels were effective against the pathogenic bacterium Staphylococcus aureus. nih.gov

In laboratory tests, the hydrogels showed significant antibacterial efficacy against Staphylococcus aureus ATCC 1768. nih.gov The effectiveness was measured by the size of the inhibition zone, which is an area where bacteria are unable to grow. The observed inhibition zones ranged from 10.64 to 12.11 mm, indicating a clear antimicrobial action. nih.gov While these findings are associated with a hydrogel containing multiple residual bioactive compounds, this compound is identified as one of the key constituents contributing to its efficacy. nih.gov

Microorganism Assay Result Source
Staphylococcus aureus ATCC 1768Inhibition Zone10.64 - 12.11 mm nih.gov

Molecular Interaction Studies

The interaction between this compound and Human Serum Albumin (HSA), the primary transport protein in the blood, has been systematically investigated using spectroscopic and molecular docking techniques. scirp.org HSA plays a crucial role in the distribution and metabolism of many biologically active substances. scirp.org Studies conducted under simulated physiological conditions have shown that this compound binds to HSA, which can influence its bioavailability and pharmacokinetic properties. scirp.org The binding process involves a combination of static and dynamic quenching of HSA's intrinsic fluorescence. scirp.org

The stability of the this compound-HSA complex is maintained by a combination of several intermolecular forces. scirp.org Molecular docking and thermodynamic analyses have revealed that hydrogen bonds, hydrophobic forces, and van der Waals forces are the primary drivers of this interaction. scirp.org The this compound molecule positions itself within a hydrophobic cleft of the HSA protein. scirp.org Its hydroxyl groups, being hydrophilic, are crucial for forming these connections, while the hydrophobic portion of the triterpene structure interacts favorably with the nonpolar regions within the binding site. scirp.org

Binding Force Role in Interaction Source
Hydrogen Bonding A major acting force in the binding process. scirp.org scirp.org
Hydrophobic Forces A significant force contributing to the binding. scirp.org scirp.org
Van der Waals Forces Identified as a major acting force. scirp.org scirp.org

Molecular docking studies have successfully identified the specific amino acid residues within Human Serum Albumin that are critical for the binding of this compound. scirp.org The compound binds within Site II of HSA, which is located in subdomain IIIA. scirp.org The analysis pinpointed two key residues that form hydrogen bonds with the hydroxyl groups of the this compound molecule. scirp.org These residues are Glutamic acid-492 (Glu-492) and Lysine-545 (Lys-545), which are essential for anchoring the molecule within the binding pocket. scirp.org

Binding Residue Location in HSA Interaction Type Source
Lysine-545 (Lys-545) Site II (Subdomain IIIA)Hydrogen Bonding scirp.org
Glutamic acid-492 (Glu-492) Site II (Subdomain IIIA)Hydrogen Bonding scirp.org

Structure Activity Relationship Studies of Dehydroeburicoic Acid and Its Derivatives

Influence of Structural Modifications on Biological Activity

The lanostane (B1242432) skeleton of dehydroeburicoic acid offers several sites for chemical modification, and studies have begun to elucidate how changes at these positions impact its bioactivity. Research has shown that the substituents on the core structure play a crucial role in determining the compound's potency, particularly in relation to its anti-inflammatory and antioxidant effects.

For lanostane-type terpenoids, which include this compound, the nature of substituents at the C15 position appears to be a significant determinant of anti-inflammatory activity. mdpi.com A study analyzing various lanostane-type terpenoids found that compounds bearing a hydroxyl group at the C15 position exhibited markedly lower anti-inflammatory activities. mdpi.com This suggests that the absence of a hydroxyl group at this position, as is the case in this compound's native structure, is favorable for this specific biological action.

In the context of its role in combating alcoholic liver disease (ALD), this compound (referred to as DEA in some studies) has been identified as a potent dual inhibitor of the Keap1–Nrf2 protein-protein interaction (PPI) and glycogen (B147801) synthase kinase 3β (GSK3β). mdpi.comresearchgate.netnih.gov In a screening of thirteen related analogues isolated from Antrodia cinnamomea, this compound emerged as the most potent candidate for disrupting the Keap1–Nrf2 PPI, with an EC₅₀ value of 14.1 µM. researchgate.net It also effectively inhibited GSK3β kinase activity with an EC₅₀ of 8.0 µM. researchgate.net This dual-inhibitory action promotes the nuclear translocation of Nrf2, which in turn activates downstream antioxidant genes, thereby protecting against oxidative stress induced by alcohol. mdpi.comnih.gov The superior activity of this compound compared to its analogues in this assay underscores the importance of its specific structural configuration for potent Keap1 and GSK3β inhibition.

Structural FeatureInfluence on Biological ActivityResearch Finding
C15 Substituent The presence of a hydroxyl group at C15 significantly lowers anti-inflammatory activity in lanostane-type terpenoids. mdpi.comThe absence of a hydroxyl group at C15 in this compound is beneficial for its anti-inflammatory properties. mdpi.com
Overall Structure The specific arrangement of functional groups in this compound is optimal for dual inhibition of Keap1 and GSK3β. mdpi.comresearchgate.netIdentified as the most potent inhibitor of Keap1–Nrf2 PPI (EC₅₀ = 14.1 µM) among thirteen tested analogues. researchgate.net
Overall Structure The native structure effectively inhibits GSK3β kinase activity. researchgate.netDemonstrated inhibition of GSK3β with an EC₅₀ value of 8.0 µM. researchgate.net

Comparative Studies with Related Triterpenoids (e.g., Eburicoic Acid)

Comparing this compound with its close structural analogue, eburicoic acid, provides critical insights into the impact of specific structural differences on biological function. The primary distinction between these two compounds is the presence of a double bond in the C ring of this compound, resulting from dehydrogenation. This seemingly minor structural alteration has been shown to enhance certain biological activities.

Both eburicoic acid and this compound exhibit significant analgesic, anti-inflammatory, and hepatoprotective effects. researchgate.netmundialsiglo21.com In studies evaluating their anti-inflammatory properties, both compounds were effective in reducing paw edema in mice by down-regulating inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). mdpi.comacs.org However, it was noted that the dehydrogenation in this compound slightly improved its anti-inflammatory activity compared to eburicoic acid. mdpi.comresearchgate.net

Their hepatoprotective activities have also been compared in models of carbon tetrachloride (CCl₄)-induced liver injury. mundialsiglo21.com Pretreatment with either triterpenoid (B12794562) prevented the elevation of liver enzymes (AST and ALT) and lipid peroxides. mundialsiglo21.com Both compounds were also found to increase the activities of crucial antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) in liver tissue. mundialsiglo21.com While both are effective, the structural difference contributes to nuanced variations in their potency.

In the context of alcoholic fatty liver disease (AFLD), this compound has been identified as a key active compound that works by upregulating aldehyde dehydrogenase 2 (ALDH2) activity, which helps in metabolizing acetaldehyde (B116499). nih.gov This specific mechanism highlights its potential as a therapeutic agent for AFLD.

Biological ActivityThis compoundEburicoic AcidComparative Finding
Anti-inflammatory Significantly suppresses paw edema by down-regulating NO, iNOS, COX-2, TNF-α, and IL-1β. mdpi.comresearchgate.netacs.orgSignificantly suppresses paw edema by down-regulating NO, iNOS, COX-2, TNF-α, and IL-1β. mdpi.comresearchgate.netacs.orgThe dehydrogenation in this compound slightly enhances its anti-inflammatory activity. mdpi.comresearchgate.net
Hepatoprotective Prevents elevation of AST, ALT, and lipid peroxides; increases antioxidant enzyme (CAT, SOD, GPx) activity. mundialsiglo21.comPrevents elevation of AST, ALT, and lipid peroxides; increases antioxidant enzyme (CAT, SOD, GPx) activity. mundialsiglo21.comBoth compounds show potent hepatoprotective effects against CCl₄-induced damage through antioxidant and anti-inflammatory mechanisms. mundialsiglo21.com
Analgesic Significantly inhibited acetic acid-induced writhing and formalin-induced pain. acs.orgSignificantly inhibited acetic acid-induced writhing and formalin-induced pain. acs.orgBoth compounds demonstrate significant analgesic properties. acs.org
AFLD Treatment Upregulates ALDH2 activity, accelerating acetaldehyde metabolism and suppressing lipogenesis. nih.govAlso possesses hepatoprotective effects, but specific ALDH2 upregulation is highlighted for this compound. mundialsiglo21.comnih.govThis compound is identified as a key active compound from Antrodia cinnamomea for inhibiting AFLD via ALDH2 upregulation. nih.gov

Future Research Directions and Translational Perspectives for Dehydroeburicoic Acid

Elucidation of Unclear Mechanisms of Action

While research has identified several mechanisms of action for dehydroeburicoic acid, a complete understanding remains elusive. mdpi.comresearchgate.net Recent studies have revealed its role as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β, which contributes to its antioxidant and hepatoprotective effects. mdpi.comnih.govresearchgate.net Specifically, it disrupts the Keap1-Nrf2 interaction, promoting the nuclear translocation of Nrf2 and the activation of downstream antioxidant genes. mdpi.comresearchgate.net Simultaneously, it inhibits GSK3β, further enhancing Nrf2 activity in a Keap1-independent manner. mdpi.comresearchgate.net

However, the full spectrum of its molecular targets and signaling pathways is yet to be fully mapped out. Future research should focus on identifying other potential protein interactions and downstream signaling cascades affected by this compound. This will provide a more comprehensive understanding of its pleiotropic effects and could unveil novel therapeutic targets.

Further Exploration of Therapeutic Applications and Clinical Potential

The known biological activities of this compound suggest its potential in treating a range of diseases. Its anti-inflammatory, anticancer, antiviral, antidiabetic, and immunomodulatory properties warrant further investigation in various disease models. nih.govresearchgate.netmdpi.comchemfaces.comiiarjournals.orgnih.gov

For instance, its potent anti-inflammatory effects, demonstrated by the reduction of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β, could be harnessed for chronic inflammatory diseases. chemfaces.comnih.gov Its anticancer activity against various cancer cell lines, including glioblastoma and leukemia, highlights its potential as a chemotherapeutic agent. chemfaces.comiiarjournals.orgnih.gov Moreover, its ability to improve glucose and lipid homeostasis suggests its utility in managing metabolic disorders like type 2 diabetes and dyslipidemia. mdpi.comnih.gov

Future studies should explore these therapeutic avenues more deeply, utilizing a wider range of preclinical models to establish efficacy and identify new potential applications.

Development of this compound as a Lead Compound for Drug Discovery

This compound's chemical structure presents a valuable scaffold for the development of new and more potent therapeutic agents. mdpi.comnih.govresearchgate.net As a lead compound, its structure can be chemically modified to enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. wikipedia.org

Medicinal chemists can synthesize analogues of this compound to explore structure-activity relationships. This involves modifying specific functional groups on the molecule to understand their contribution to its biological activity. Such modifications could lead to the development of derivatives with improved efficacy and reduced off-target effects. The goal is to create a drug-like molecule with optimal characteristics for clinical development. wikipedia.org

In Vivo Studies and Clinical Trials

To bridge the gap between preclinical findings and clinical application, robust in vivo studies are essential. nih.govnih.govnih.gov While some animal studies have been conducted, more extensive investigations are needed to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and long-term safety of this compound in living organisms. mdpi.comnih.gov

These in vivo studies should utilize relevant animal models of human diseases to provide a stronger rationale for human clinical trials. Data from these studies will be crucial for determining appropriate dosing regimens and for identifying any potential toxicities.

Ultimately, the goal is to progress this compound or its optimized derivatives into well-designed clinical trials. Human studies are the definitive step to confirm the therapeutic efficacy and safety of this compound in patients.

Investigation of Safety and Specificity in Therapeutic Contexts

A critical aspect of drug development is ensuring the safety and specificity of a therapeutic agent. While this compound has shown low cytotoxicity in some in vitro studies, a thorough investigation of its safety profile is imperative. mdpi.com

Future research must focus on determining its therapeutic index—the ratio between the toxic dose and the therapeutic dose. It is also crucial to assess its specificity for its intended molecular targets. High specificity is desirable to minimize off-target effects and potential adverse drug reactions. Understanding the safety and specificity of this compound will be paramount for its successful translation into a clinically viable therapeutic.

Q & A

Q. What experimental models are commonly used to study the antidiabetic effects of Dehydroeburicoic acid?

this compound (DHEA) is typically evaluated in high-fat-diet (HFD)-induced diabetic mouse models. For example, C57BL/6J mice fed an HFD for 8–12 weeks exhibit insulin resistance, hyperglycemia, and dyslipidemia. DHEA administration (e.g., 10–40 mg/kg/day) reduces blood glucose by activating AMP-activated protein kinase (AMPK) in skeletal muscle and liver, upregulating glucose transporter 4 (GLUT4), and enhancing fatty acid oxidation via peroxisome proliferator-activated receptor alpha (PPARα) .

Q. What are the standard protocols for isolating this compound from fungal sources?

DHEA is primarily extracted from Antrodia camphorata and Poria cocos using methanol or ethanol-based solvent extraction. The crude extract is purified via column chromatography (e.g., silica gel, Sephadex LH-20) and verified using HPLC with UV detection (λ = 254 nm). Structural confirmation is achieved through NMR spectroscopy (¹H, ¹³C) and mass spectrometry .

Q. How is the anticancer activity of this compound assessed in vitro?

Anticancer effects are evaluated using human glioblastoma U87MG cells. Key assays include:

  • MTT assay : Measures cell viability via mitochondrial activity.
  • LDH release assay : Quantifies necrotic cell death.
  • Annexin V/PI staining : Distinguishes apoptosis from necrosis. DHEA (IC₅₀ ~20–50 µM) induces cytoplasmic vacuolization, mitochondrial membrane depolarization, and calcium overload, leading to calpain-dependent necrosis rather than apoptosis .

Advanced Research Questions

Q. How does this compound interact with human serum albumin (HSA), and what are the implications for pharmacokinetics?

Fluorescence quenching and molecular docking studies reveal that DHEA binds to HSA’s Site II (subdomain IIIA) via hydrogen bonding (Glu-492, Lys-545), hydrophobic interactions, and van der Waals forces. The binding constant (K ≈ 10⁴ M⁻¹) suggests moderate affinity, but stability decreases at higher temperatures (>37°C), limiting its potential for systemic delivery .

Q. What mechanisms underlie conflicting reports on DHEA’s effects on lipid metabolism?

Discrepancies arise from tissue-specific actions:

  • Liver : DHEA suppresses lipid synthesis (↓FAS, SREBP1c) and enhances fatty acid oxidation (↑PPARα, CPT1a).
  • Adipose tissue : It increases lipid synthesis (↑PPARγ) but reduces lipid accumulation via AMPK-mediated lipolysis. Experimental variables like dosage, treatment duration, and model selection (e.g., HFD vs. streptozotocin-induced diabetes) further complicate interpretations .

Q. How can researchers differentiate DHEA-induced necrosis from apoptosis in cancer cells?

Key markers include:

  • Necrosis : ATP depletion, LDH release, cytoplasmic vacuolization, and calpain activation (inhibited by BAPTA-AM).
  • Apoptosis : Caspase-3 cleavage, phosphatidylserine externalization (Annexin V+), and sub-G1 DNA content. DHEA predominantly triggers necrosis in U87MG cells, as shown by the absence of caspase-3 activation and insensitivity to pan-caspase inhibitors .

Q. What are the best practices for studying DHEA’s protein-ligand interactions using fluorescence spectroscopy?

  • Use synchronous fluorescence to monitor conformational changes in HSA’s tyrosine/tryptophan residues.
  • Employ three-dimensional fluorescence to map binding-induced shifts in emission spectra.
  • Validate results with molecular docking (e.g., AutoDock Vina) to predict binding sites and interaction energies .

Q. How does DHEA modulate insulin signaling pathways in skeletal muscle?

DHEA enhances insulin sensitivity by phosphorylating Akt (Ser473) and AMPK (Thr172), which synergistically promote GLUT4 translocation to the plasma membrane. This mechanism is confirmed via Western blotting and glucose uptake assays in L6 myotubes and HFD mouse muscle tissue .

Methodological Notes

  • Data Validation : Cross-validate in vitro findings with in vivo models to account for tissue complexity.
  • Dose Optimization : Conduct dose-response studies (e.g., 10–100 µM in vitro, 10–40 mg/kg in vivo) to avoid off-target effects.
  • Ethical Compliance : Follow institutional guidelines for animal studies, including IACUC approval for diabetic mouse models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.